molecular formula C19H22BrN3O2S2 B2845441 N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide CAS No. 681223-35-8

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide

Cat. No. B2845441
CAS RN: 681223-35-8
M. Wt: 468.43
InChI Key: CFCCAXSUMJJXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C19H22BrN3O2S2 and its molecular weight is 468.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial activity . It has been synthesized and studied for its pharmacological activities to combat antimicrobial drug resistance by pathogens . The antimicrobial activity results revealed that certain derivatives of this compound have promising antimicrobial activity .

Anticancer Activity

This compound has also been studied for its anticancer properties . It has been evaluated for its in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Certain derivatives of this compound were found to be the most active ones against breast cancer cell line .

Antiproliferative Agents

The compound has been studied as a prospective antiproliferative agent . The synthesized derivatives of this compound were evaluated for their in vitro antimicrobial activity and anticancer activity .

Molecular Docking Studies

Molecular docking studies were carried out to study the binding mode of active compounds with receptor . The study demonstrated that certain derivatives of this compound displayed good docking score within binding pocket of the selected PDB ID and has the potential to be used as lead compounds for rational drug designing .

Antioxidant Activity

Thiazole nucleus, which is a part of this compound, has been reported to have antioxidant properties . This suggests that the compound could potentially have antioxidant activity.

Analgesic and Anti-inflammatory Activities

Thiazole nucleus, which is a part of this compound, has been reported to have analgesic and anti-inflammatory properties . This suggests that the compound could potentially have analgesic and anti-inflammatory activities.

Antifungal Activity

Thiazole nucleus, which is a part of this compound, has been reported to have antifungal properties . This suggests that the compound could potentially have antifungal activity.

Antiviral Activity

Thiazole nucleus, which is a part of this compound, has been reported to have antiviral properties . This suggests that the compound could potentially have antiviral activity.

properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2S2/c1-13-4-2-3-9-23(13)18(25)12-26-11-17(24)22-19-21-16(10-27-19)14-5-7-15(20)8-6-14/h5-8,10,13H,2-4,9,11-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCCAXSUMJJXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide

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